molecular formula C9H6O4 B595064 4,7-Dihydroxycoumarin CAS No. 1983-81-9

4,7-Dihydroxycoumarin

Cat. No.: B595064
CAS No.: 1983-81-9
M. Wt: 178.143
InChI Key: CYSRKZFPSNZSCS-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,7-Dihydroxycoumarin is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have antimicrobial and antioxidant activities, suggesting that it interacts with enzymes involved in microbial growth and oxidative stress .

Cellular Effects

This compound has been shown to exert effects on various types of cells. For example, it has been found to have antiradical capacity, reducing the amount of HO• radicals present in the reaction system under physiological conditions . This suggests that this compound can influence cell function by modulating oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. It has been found to exhibit antiradical capacity predominantly through Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET) mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to exhibit sustainable antiradical activity under simulated solar irradiation . This suggests that this compound is stable and does not degrade significantly over time under these conditions.

Metabolic Pathways

It is known that coumarin derivatives are involved in various metabolic pathways in organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dihydroxycoumarin can be synthesized through various methods. One common approach involves the reaction of resorcinol with ethyl acetoacetate in the presence of an acid catalyst such as sulfuric acid or trifluoroacetic acid . The reaction is typically carried out at elevated temperatures under an inert atmosphere to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is increasingly being adopted to minimize environmental impact .

Comparison with Similar Compounds

4,7-Dihydroxycoumarin is unique among coumarins due to its specific hydroxylation pattern, which imparts distinct biological activities. Similar compounds include:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the coumarin family.

Properties

IUPAC Name

4,7-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSRKZFPSNZSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173558
Record name 2H-1-Benzopyran-2-one, 4,7-dihydroxy-
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 4,7-Dihydroxy-2H-1-benzopyran-2-one
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1983-81-9
Record name 4,7-Dihydroxycoumarin
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Record name 2H-1-Benzopyran-2-one, 4,7-dihydroxy-
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Record name 4,7-Dihydroxycoumarin
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Record name 2H-1-Benzopyran-2-one, 4,7-dihydroxy-
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Record name 4,7-Dihydroxycoumarin
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Record name 4,7-Dihydroxy-2H-1-benzopyran-2-one
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

282 °C
Record name 4,7-Dihydroxy-2H-1-benzopyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 300 cc autoclave was charged with 7-benzyloxy-4-hydroxycoumarin (3 g, 3.7 mmol), prepared in accordance with Example 5, 5% Pd on carbon (0.18 g) and 85 mL of methanol and the autoclave was purged with N2. The autoclave was pressurized with H2 to a pressure of about 100 psi and maintained at that pressure. The exothermic reaction was carried out at ~50° C. for ~2hrs. After the completion of hydrogenolysis, the reactor was flushed with N2 and the contents were transferred into a beaker using a long pipet. The mixture containing Pd/C was dried over MgSO4 and filtered through a frit. The filtrate was evaporated to dryness and finally dried overnight at 45° C. The purity of the material as determined by LC was 95%; yield ~90%. The product was characterized by NMR.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the molecular formula and weight of 4,7-Dihydroxycoumarin?

A1: The molecular formula of this compound is C9H6O4, and its molecular weight is 178.14 g/mol.

Q2: Does the position of the hydroxyl group affect the acidity of hydroxycoumarins?

A2: Yes, the position of the hydroxyl group significantly impacts the acidity of hydroxycoumarins. Research shows that the location influences electron delocalization and solvent-solute interactions in their anionic forms, leading to significant pKa variations [ [] ]. For example, 4-hydroxycoumarin (4-HC) is significantly more acidic than 7-hydroxycoumarin (7-HC).

Q3: Is there a spectroscopic technique to distinguish between different hydroxycoumarin isomers?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can differentiate between hydroxycoumarin isomers. [ [] ] successfully correlated experimental and computed 13C NMR shifts of this compound, demonstrating the technique's utility for structural elucidation.

Q4: What is known about the tautomeric behavior of this compound?

A4: this compound, like other 4-hydroxycoumarins, exhibits keto-enol tautomerism. Studies using NMR have confirmed that the 4-hydroxy-2-chromenone tautomeric form is predominant [ [] ]. Additionally, H-D exchange experiments reveal exchange at the C(3) atom of the lactone ring, further highlighting the dynamic nature of this molecule.

Q5: What are the known biological activities of this compound derivatives?

A5: this compound derivatives exhibit a range of biological activities, including:

  • Antimicrobial: Demonstrated activity against gram-positive bacteria, specifically Bacillus subtilis ATCC 6633. [ [] ]
  • Anticancer: Show cytotoxic effects on the MCF-7 breast cancer cell line. [ [] ]
  • Anti-HIV: Studies have explored the use of this compound and its derivatives as potential HIV integrase inhibitors. [ [], [] ]

Q6: How do aminophenol modifications impact the biological activity of this compound?

A6: Aminophenol modifications on this compound significantly influence its biological activity. For example, 3-(1-(2-hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate exhibited notable cytotoxic activity against HCT-116 cells. [ [] ] These modifications seem to influence interactions with specific biological targets, contributing to the observed activity profiles.

Q7: How does this compound interact with DNA Gyrase?

A7: While this compound itself doesn't directly inhibit DNA gyrase, its derivative, clorobiocin, is a potent inhibitor. Clorobiocin, containing a 3-amino-4,7-dihydroxycoumarin moiety, interacts with the B subunit of bacterial gyrase, blocking ATP-dependent DNA supercoiling. [ [] ] This highlights the potential of this scaffold for developing antibacterial agents.

Q8: How is computational chemistry employed in this compound research?

A8: Computational tools are extensively used to study this compound and its derivatives. Key applications include:

  • Molecular Docking: Predicts binding interactions with target proteins, such as epidermal growth factor receptor (EGFR), estrogen receptor (ER), and progesterone receptor (PR) for anticancer activity. [ [], [] ]
  • Density Functional Theory (DFT): Used to evaluate antiradical properties by calculating thermodynamic and kinetic parameters for different radical scavenging mechanisms (HAT, SET-PT, SPLET). [ [], [], [] ]
  • QSAR Modeling: Building models to correlate the structure of this compound derivatives with their biological activity, aiding the design of more potent and selective compounds. [ [] ]

Q9: What is the role of the central linker in the activity of dimeric this compound derivatives as HIV integrase inhibitors?

A9: The central linker in dimeric this compound derivatives plays a crucial role in their activity as HIV integrase inhibitors. Studies reveal that an aryl substituent on the central methylene linker is crucial for activity. [ [] ] Increasing the linker's lipophilicity by using extended aromatic systems enhances potency, suggesting the importance of hydrophobic interactions with the target enzyme.

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